N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a methyl-substituted benzoxazole ring attached to a phenyl moiety. This compound’s structure combines a benzamide group with a 5-methyl-1,3-benzoxazol-2-yl substituent, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-20-19(13-14)24-22(26-20)17-9-6-10-18(15(17)2)23-21(25)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,23,25) |
InChI Key |
BTKHRUWJPIWACR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often utilize large-scale batch or continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that benzamide derivatives, including N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, exhibit significant anticancer activity. A study highlighted the effectiveness of related compounds against various cancer cell lines, showcasing their potential as anticancer agents due to their ability to inhibit cell proliferation.
Case Study :
In a comparative analysis, derivatives with similar structural characteristics were tested for their cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The results demonstrated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating enhanced potency against cancer cells .
Antimicrobial Activity
Benzamide derivatives have shown promise in antimicrobial applications. The compound's structure allows it to interact with bacterial and fungal targets effectively.
Findings :
A study on related compounds assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific derivatives had minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antimicrobial properties .
Antiparasitic Potential
There is emerging interest in the antiparasitic properties of benzamide derivatives. Compounds structurally similar to this compound have been evaluated for their effectiveness against protozoan parasites.
Research Insights :
Studies have shown that certain derivatives can inhibit the growth of protozoan parasites, making them candidates for further investigation as potential treatments for parasitic infections .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on improving yield and selectivity through innovative synthetic pathways.
Synthetic Pathway Overview
- Starting Materials : Utilize 2-amino phenols as precursors.
- Reagents and Conditions : Employ coupling reactions under controlled conditions to form the desired benzamide structure.
- Characterization Techniques : Use IR, NMR, and mass spectrometry for structural confirmation.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Chloro-Substituted Analog :
N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide () replaces the methyl group at the phenyl 2-position with chlorine. This substitution increases molecular weight (376.84 vs. 348.42) and may enhance electrophilic interactions in biological systems. Chlorine’s electron-withdrawing effect could improve binding affinity to hydrophobic pockets .Fluoro-Substituted Analog :
2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide () introduces a fluorine atom and a hydroxyl group. Fluorine’s small size and high electronegativity often improve metabolic stability and membrane permeability, while the hydroxyl group may facilitate hydrogen bonding with targets .
Heterocyclic Ring Modifications
- Benzimidazole Analogs: N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives () replace benzoxazole with benzimidazole.
- Sulfonamide Derivatives: N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide () substitutes the benzamide’s phenyl group with a sulfonamide-linked oxazole.
Biological Activity
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS No. 352649-33-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Molecular Formula: C25H24N2O3
Molecular Weight: 400.46966 g/mol
CAS Number: 352649-33-3
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study examining 41 compounds related to benzoxazole, it was found that while the overall antibacterial potential was limited, certain derivatives showed selective activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| This compound | E. coli (not active) | N/A |
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer cells (MCF-7 and MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2) .
Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | 15 |
| A549 | Compound C | 22 |
| HepG2 | Compound D | 10 |
Antiviral Activity
The antiviral potential of benzamide derivatives has also been explored. A study highlighted the effectiveness of certain benzamide compounds against viral infections, suggesting that structural modifications can enhance their antiviral properties . The mechanism often involves binding to viral capsids or inhibiting viral replication.
Case Study: Antiviral Mechanism Against Coxsackie Virus A9
In a recent study analyzing the antiviral mechanisms of N-phenyl benzamides, it was found that these compounds could inhibit the replication of Coxsackie Virus A9 by targeting specific viral proteins . This suggests potential therapeutic applications for similar compounds in treating viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
